![molecular formula C17H19N3O4S B2444201 N-(3-(isoxazol-4-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1903537-86-9](/img/structure/B2444201.png)
N-(3-(isoxazol-4-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazoles are an important class of five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions . They have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways. Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The isoxazole ring contains a labile N–O bond capable of cleavage, which allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
The primary activated nitro compounds can condense with alkenes to give isoxazolines and with alkynes to give isoxazoles in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Applications De Recherche Scientifique
Anticancer Activity
The isoxazole scaffold has garnered significant interest due to its potential as an anticancer agent. Researchers have explored derivatives of this compound for their ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways. The compound may exhibit promising anticancer properties, making it a valuable target for further investigation .
Anti-inflammatory Effects
Isoxazole derivatives have demonstrated anti-inflammatory activity by modulating key enzymes and cytokines involved in the inflammatory response. These compounds could potentially be used to manage inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma .
Antimicrobial Properties
The isoxazole ring system has been associated with antimicrobial effects. Researchers have synthesized various isoxazole derivatives and evaluated their efficacy against bacteria, fungi, and viruses. Investigating the antimicrobial potential of the compound could provide insights into novel therapeutic agents .
Neuroprotective Agents
Given the central nervous system’s vulnerability to oxidative stress and neurodegenerative diseases, compounds with neuroprotective properties are highly sought after. Isoxazole-based molecules have shown promise in protecting neurons and mitigating neuroinflammation. Your compound might contribute to this field .
Epigenetic Modulation
Epigenetic regulators play a crucial role in gene expression and cellular processes. Some isoxazole derivatives have been explored as inhibitors of bromodomain-containing proteins (e.g., BRD4), which are involved in epigenetic regulation. Investigating the interaction of your compound with epigenetic targets could yield valuable insights .
Cardiovascular Applications
Isoxazole derivatives have been investigated for their cardiovascular effects, including vasodilation, antiplatelet activity, and potential use in managing hypertension. Your compound’s structure suggests it may interact with relevant receptors or enzymes involved in cardiovascular function .
Orientations Futures
Isoxazoles continue to be an active area of research in medicinal chemistry, with ongoing efforts to synthesize new derivatives and explore their biological activities . Future work may also involve further exploration of the synthesis methods, as well as investigations into the mechanisms of action of these compounds.
Propriétés
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-16-4-3-13-8-15(9-14-5-7-20(16)17(13)14)25(22,23)19-6-1-2-12-10-18-24-11-12/h8-11,19H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOULAISQLKZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCCC4=CON=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(isoxazol-4-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2444119.png)
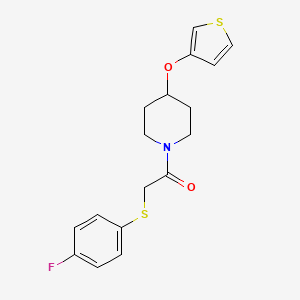
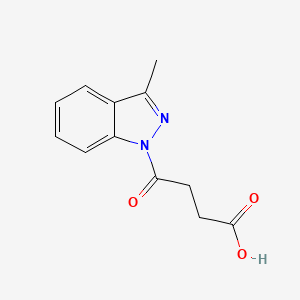
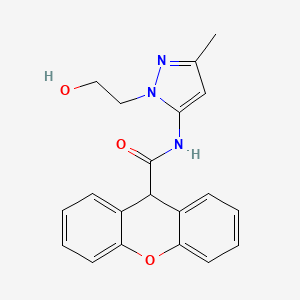

![5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2444128.png)
![2-[[1-(5-Ethylthiophen-2-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2444131.png)

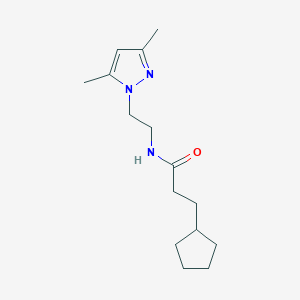
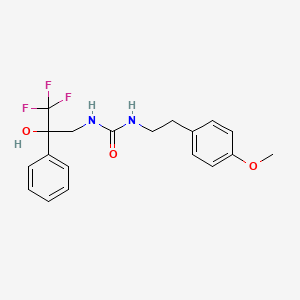
![B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid](/img/structure/B2444137.png)
![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B2444139.png)
